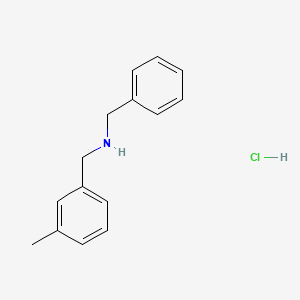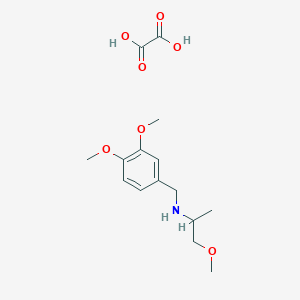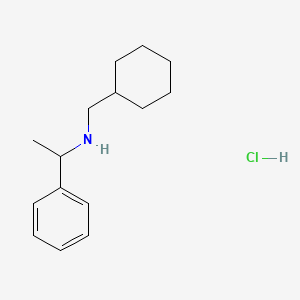
N-Benzyl(3-methylphenyl)methanamine hydrochloride
Vue d'ensemble
Description
“N-Benzyl(3-methylphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C15H17N•HCl . It has a molecular weight of 247.77 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N.ClH/c1-13-6-5-9-15(10-13)12-16-11-14-7-3-2-4-8-14;/h2-10,16H,11-12H2,1H3;1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is stored at room temperature . The country of origin for this compound is Russia .Applications De Recherche Scientifique
Photocytotoxic Properties
N-Benzyl(3-methylphenyl)methanamine hydrochloride derivatives have been utilized in the study of iron(III) complexes, demonstrating significant photocytotoxic properties under red light. These complexes showed apoptosis-induced cytotoxicity, generating reactive oxygen species and displaying potential as therapeutic agents (Basu et al., 2014).
Organic Chemistry and Catalysis
In organic chemistry, derivatives of this compound have been identified as impurities in benzylation reactions, which can act as poisons in catalytic processes. This highlights the compound's relevance in understanding and optimizing chemical synthesis (Colgan et al., 2016).
Schiff Bases for Anticonvulsant Activity
Schiff bases derived from this compound have been synthesized and evaluated for their anticonvulsant activities. These compounds showed potential in seizure protection, highlighting their importance in medicinal chemistry (Pandey & Srivastava, 2011).
Catalytic Applications in Metal Complexes
This compound derivatives have been used in the synthesis of unsymmetrical pincer palladacycles, which are useful in catalytic applications. This research underscores the compound's role in the development of new catalysts (Roffe et al., 2016).
Impurity Profiling in Drug Analysis
In forensic science, derivatives of this compound have been identified in the impurity profiling of methamphetamine hydrochloride. This application is crucial for forensic analysis and understanding the synthesis routes of illicit drugs (Zhang et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-13-6-5-9-15(10-13)12-16-11-14-7-3-2-4-8-14;/h2-10,16H,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQBJXUTMVAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B3077429.png)


![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride](/img/structure/B3077443.png)

![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)


amine hydrochloride](/img/structure/B3077494.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride](/img/structure/B3077520.png)
![3-[(2-Aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077533.png)
